

An In-depth Technical Guide to Dynamin GTPase Activity and its Inhibitors

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Introduction to Dynamin

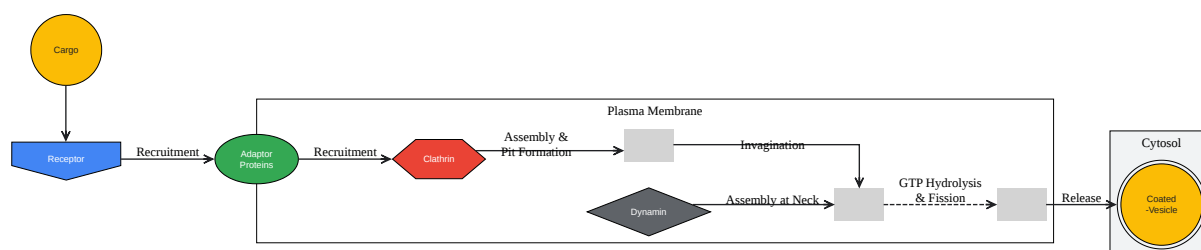
Dynamin is a large GTPase, a mechanochemical enzyme essential for various cellular processes, most notably for the scission of nascent vesicles from the parent membrane during endocytosis.[1][2][3] This function is critical in processes such as clathrin-mediated endocytosis (CME), synaptic vesicle recycling, and caveolae internalization.[4][5] Mammals express three main dynamin isoforms: dynamin-1 (neuron-specific), dynamin-2 (ubiquitously expressed), and dynamin-3 (primarily in the testis, brain, and lungs).[3][6][7] Due to its ubiquitous expression and crucial role in cellular trafficking, dynamin-2 is a significant target for research and therapeutic development.[6]

Dynamin's structure consists of five key domains: an N-terminal GTPase domain, a middle domain, a pleckstrin homology (PH) domain, a GTPase effector domain (GED), and a C-terminal proline-rich domain (PRD).[3][4][8] The GTPase domain is responsible for hydrolyzing GTP, a process that provides the energy for membrane fission.[9][10] The PH domain interacts with phospholipids in the cell membrane, anchoring the dynamin protein.[3][10] The GED is involved in the self-assembly of dynamin into helical collars around the necks of budding vesicles and stimulates GTPase activity.[1][10] The PRD mediates interactions with various SH3 domain-containing proteins, which help recruit dynamin to sites of endocytosis.[8][11]

The GTPase activity of dynamin is relatively low in its unassembled state but is stimulated over 100-fold upon self-assembly into a helical oligomer around a membrane tubule.[8][10] This assembly-stimulated GTP hydrolysis is thought to induce a conformational change in the dynamin helix, leading to the constriction and eventual fission of the membrane neck.[10]

Dynamin's Role in Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis is a key pathway for the internalization of cargo molecules, such as nutrients, hormones, and growth factors, into the cell. Dynamin plays a critical, late-stage role in this process.



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Caption: Signaling pathway of clathrin-mediated endocytosis and dynamin's role.

Quantitative Analysis of Dynamin Inhibitors

A variety of small molecule inhibitors have been developed to probe the function of dynamin and as potential therapeutic agents. Their potency is typically measured by their half-maximal inhibitory concentration (IC₅₀), which can vary depending on the dynamin isoform and the assay conditions.

Inhibitor	Target Domain/Mechanism	Dynamin I Inhibition (IC50/Ki)	Dynamin II Inhibition (IC50)	Cellular Assay Inhibition (IC50)	Reference(s)
Dynasore	Non-competitive GTPase inhibitor	15 μ M (cell-free assay)	~15 μ M	~15 μ M (Transferrin uptake)	[6] [12]
Dyngo-4a	Potent dynamin inhibitor	0.38 μ M (brain recombinant)	2.3 μ M (recombinant mouse)	5.7 μ M (Transferrin endocytosis)	[6] [12]
Dynole 34-2	GTPase inhibitor	6.9 μ M	14.2 μ M	Data not available	[6] [13]
MiTMAB	Targets dynamin-phospholipid interaction (PH domain)	940 nM (Ki)	-	-	[12]
OcTMAB	Dynamin I inhibitor	1.9 μ M	Also inhibits Dynamin II	-	[12]
Mdivi-1	Selective inhibitor of Drp1 (dynamin-related protein)	1-10 μ M (Dnm1)	-	-	[12]
Pyrimidyn 7	Dual inhibitor of GTP and phospholipid binding	1.1 μ M	1.8 μ M	-	[3] [14]

Note: IC50 values can vary between different studies and assay conditions.[\[6\]](#)

Experimental Protocols

Dynamin GTPase Activity Assay (Malachite Green-Based)

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of GTP by dynamin. The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.[\[6\]](#)[\[15\]](#)

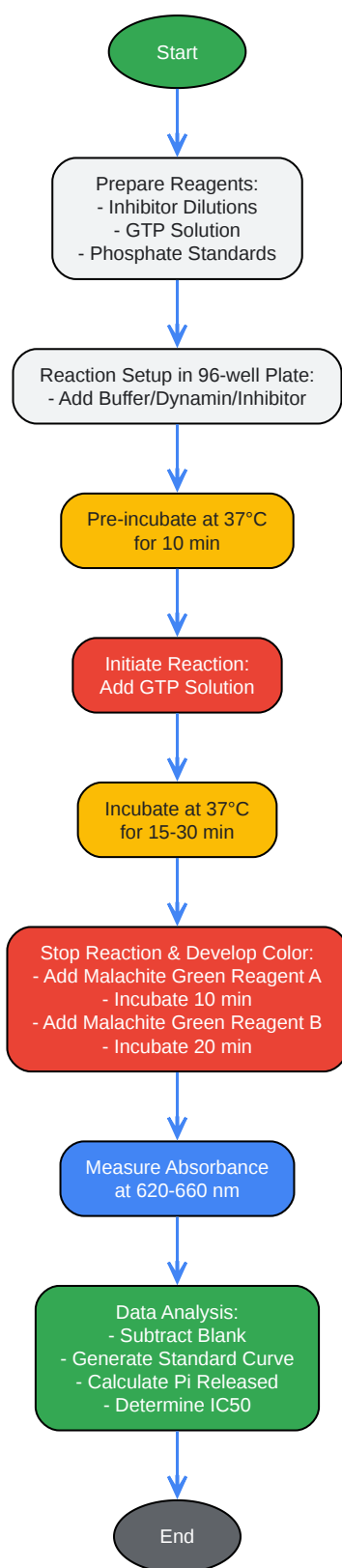
Materials:

- Purified dynamin protein
- Dynamin inhibitor (e.g., Dynasore)
- GTP solution
- Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl₂)[\[6\]](#)
- Malachite Green Reagent A (Malachite green hydrochloride in H₂SO₄)[\[6\]](#)
- Malachite Green Reagent B (Ammonium molybdate in H₂SO₄ with a stabilizing agent)[\[6\]](#)
- Phosphate standards
- 96-well microplate
- Microplate reader

Protocol:

- Prepare Reagents:
 - Prepare a serial dilution of the dynamin inhibitor in Assay Buffer.
 - Prepare a working solution of GTP in Assay Buffer (e.g., 1 mM).[\[6\]](#)
 - Prepare phosphate standards for the standard curve.

- Reaction Setup:
 - In a 96-well plate, add 25 μ L of Assay Buffer (for no enzyme control), 25 μ L of purified dynamin solution, and 25 μ L of the inhibitor dilution series to respective wells.[\[6\]](#)
 - Pre-incubate the plate at 37°C for 10 minutes.
- Initiate Reaction:
 - Add 25 μ L of the GTP working solution to all wells to start the reaction.[\[6\]](#)
 - Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[\[6\]](#)
- Stop Reaction and Develop Color:
 - Stop the reaction by adding 10 μ L of Malachite Green Reagent A to each well.[\[6\]](#)
 - Incubate for 10 minutes at room temperature.
 - Add 10 μ L of Malachite Green Reagent B to each well and incubate for 20 minutes at room temperature for color development.[\[6\]](#)
- Measurement:
 - Read the absorbance at 620-660 nm using a microplate reader.[\[6\]](#)
- Data Analysis:
 - Subtract the absorbance of the no-enzyme control from all readings.
 - Generate a phosphate standard curve.
 - Calculate the amount of phosphate released in each sample.
 - Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.[\[6\]](#)



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Caption: Experimental workflow for the Malachite Green-based GTPase assay.

Transferrin Uptake Assay (Cell-Based)

This assay measures the effect of dynamin inhibitors on clathrin-mediated endocytosis by tracking the internalization of fluorescently labeled transferrin.[6]

Materials:

- Cultured cells (e.g., HeLa, U2OS)
- Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Dynamin inhibitor
- Multi-well imaging plates
- Fluorescence microscope or high-content imaging system

Protocol:

- Cell Seeding:
 - Seed cells into multi-well imaging plates and allow them to adhere overnight.
- Inhibitor Treatment:
 - Pre-incubate the cells with various concentrations of the dynamin inhibitor in serum-free medium for a specified time (e.g., 30 minutes).
- Transferrin Internalization:

- Add fluorescently labeled transferrin to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
- Stop Endocytosis:
 - Place the plates on ice and wash with cold PBS to stop endocytosis and remove unbound transferrin.
 - An optional acid wash step can be included to remove surface-bound, non-internalized transferrin.
- Fixation and Permeabilization:
 - Fix the cells with the fixation solution.
 - Permeabilize the cells with the permeabilization buffer.
- Imaging and Quantification:
 - Acquire images of the cells using a fluorescence microscope or a high-content imager.
 - Quantify the intracellular fluorescence intensity.
- Data Analysis:
 - Calculate the percentage of inhibition of transferrin uptake for each inhibitor concentration.
 - Determine the IC50 value by fitting the data to a dose-response curve.[\[16\]](#)

Conclusion

Dynamin is a multifaceted GTPase that plays a pivotal role in membrane fission events crucial for cellular function. Understanding the intricacies of its GTPase activity and the mechanisms of its inhibitors is paramount for researchers in cell biology and for the development of novel therapeutics targeting diseases where dynamin function is dysregulated. The methodologies and data presented in this guide provide a comprehensive resource for the investigation of dynamin and its inhibitors. However, it is important to note that some dynamin inhibitors may

have off-target effects, and their specificity should be carefully validated in the context of the biological question being addressed.[17][18]

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